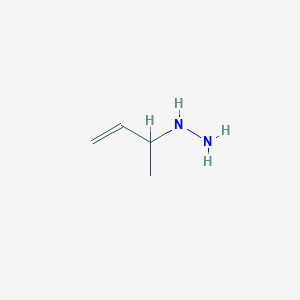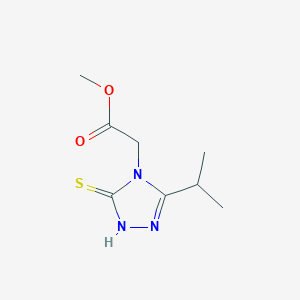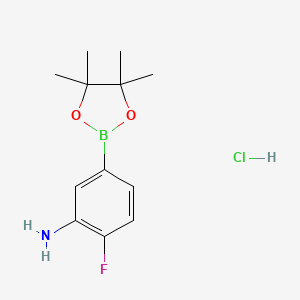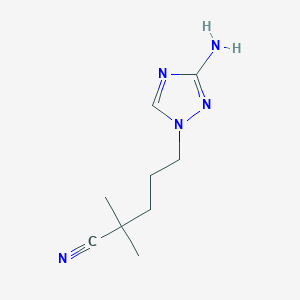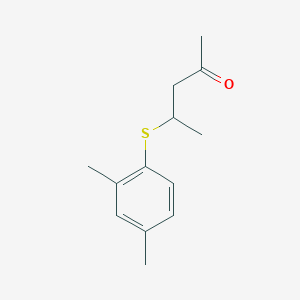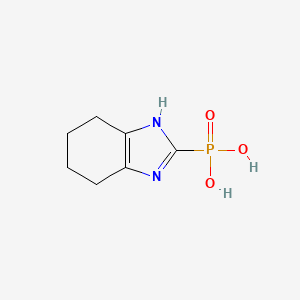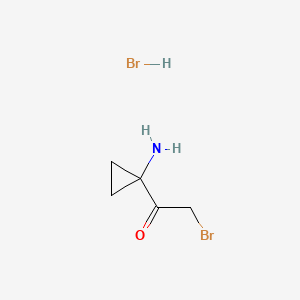
1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide is a chemical compound that features a cyclopropyl group, an amino group, and a bromoethanone moiety
Méthodes De Préparation
The synthesis of 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide typically involves the reaction of 1-aminocyclopropane with 2-bromoethanone under specific conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives. Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of cyclopropyl-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromoethanone moiety can undergo further chemical transformations within biological systems, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
1-Aminocyclopropylphosphonic acid: Known for its role in various biochemical processes. 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide is unique due to the presence of both the cyclopropyl and bromoethanone groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H9Br2NO |
|---|---|
Poids moléculaire |
258.94 g/mol |
Nom IUPAC |
1-(1-aminocyclopropyl)-2-bromoethanone;hydrobromide |
InChI |
InChI=1S/C5H8BrNO.BrH/c6-3-4(8)5(7)1-2-5;/h1-3,7H2;1H |
Clé InChI |
AUVQZXJCZVFXDY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(=O)CBr)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


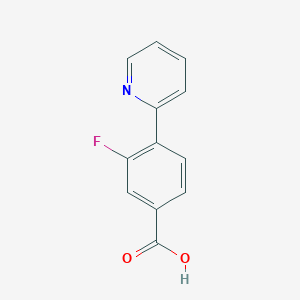
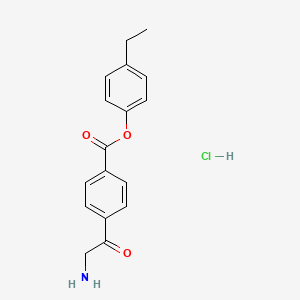
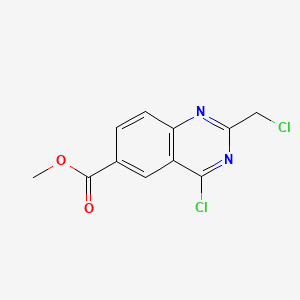
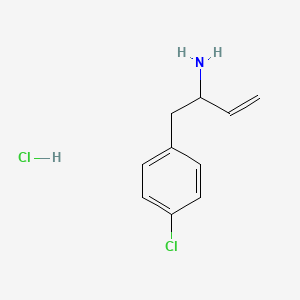

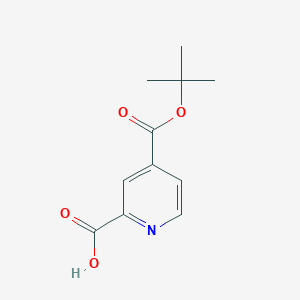

![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13496156.png)
